

# A Comparative Guide to the Cross-Reactivity of NSD2-PWWP1 Ligand 1 (UNC6934)

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## Compound of Interest

Compound Name: NSD2-PWWP1 ligand 1

Cat. No.: B15588960

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This guide provides a detailed comparison of the chemical probe UNC6934, a potent and selective ligand for the PWWP1 domain of NSD2, with other PWWP domain-containing proteins. The data presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and potential off-target effects of targeting this epigenetic reader domain.

## Introduction to NSD2 and PWWP Domains

NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2). [1][2] This epigenetic mark is associated with active gene transcription. NSD2 contains multiple chromatin-reading domains, including two PWWP domains. The N-terminal PWWP domain (PWWP1) plays a crucial role in recognizing and binding to H3K36me2/me3-modified nucleosomes, thereby stabilizing NSD2 at chromatin. [1][3][4][5] Given the involvement of NSD2 in various cancers, its domains have emerged as attractive targets for therapeutic intervention. [4][6][7][8][9]

UNC6934 has been developed as a first-in-class chemical probe that selectively binds to the aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2 nucleosomes. [1][2][3] This guide will focus on the selectivity profile of UNC6934 and another potent inhibitor, compound 38, against a panel of other human PWWP domains.

## Comparative Binding Affinity and Potency

The following tables summarize the in vitro binding affinity and inhibitory potency of UNC6934 and other relevant compounds against the NSD2-PWWP1 domain and other PWWP-containing proteins.

Table 1: Binding Affinity and Potency of NSD2-PWWP1 Ligands

Compound	Target Domain	Assay	Value	Reference
UNC6934	NSD2-PWWP1	SPR (Kd)	91 ± 8 nM	[3][10]
NSD2-PWWP1	AlphaScreen (IC50)	104 ± 13 nM	[3][10]	
NSD2-PWWP1	NanoBRET (IC50)	1.23 ± 0.25 μM	[3][10]	
Compound 38	NSD2-PWWP1	TR-FRET (IC50)	0.11 ± 0.01 μM	[11]
BI-9321	NSD2-PWWP1	-	Inactive	[12][13]

Table 2: Selectivity Profile of UNC6934 and Compound 38 against Other PWWP Domains

Compound	Off-Target PWWP Domain	Assay	Outcome	Reference
UNC6934	15 other human PWWP domains	DSF	Selective for NSD2-PWWP1	[1][10]
NSD3-PWWP1	DSF	No significant stabilization	[1]	
Compound 38	NSD3-PWWP1	Thermal Shift	Selective for NSD2-PWWP1	
DNMT3A-PWWP	Thermal Shift	Selective for NSD2-PWWP1	[11]	
ZCWPW1-PWWP	Thermal Shift	Selective for NSD2-PWWP1	[11]	
BI-9321	NSD3-PWWP1	SPR (Kd)	166 nM	[12][13][14]

UNC6934 demonstrates high selectivity for the NSD2-PWWP1 domain over a panel of 15 other human PWWP domains, as determined by Differential Scanning Fluorimetry (DSF).<sup>[1]</sup><sup>[10]</sup> The structural basis for this selectivity, particularly over the closely related NSD3-PWWP1, lies in three amino acid differences within the ligand-binding pocket.<sup>[1]</sup> Similarly, compound 38 shows remarkable selectivity for NSD2-PWWP1 over other PWWP domains, including NSD3-PWWP1.<sup>[11]</sup> In contrast, BI-9321 is a potent and selective inhibitor of the NSD3-PWWP1 domain and is inactive against NSD2-PWWP1.<sup>[12]</sup><sup>[13]</sup>

## Experimental Methodologies

Below are the detailed protocols for the key experiments used to assess the binding, potency, and selectivity of NSD2-PWWP1 ligands.

### 1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was utilized to measure the inhibitory effect of compounds on the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.<sup>[10]</sup>

- Materials: His-tagged NSD2-PWWP1, biotinylated H3K36me2 nucleosomes, Nickel-chelate acceptor beads, Streptavidin donor beads, 384-well Optiplate.
- Buffer: 150 mM NaCl, 20 mM Tris pH 7.5, 0.01% BSA, 0.01% NP-40, 1 mM DTT.
- Procedure:
  - 5  $\mu$ L of the compound (at various concentrations) and 5  $\mu$ L of His-tagged NSD2-PWWP1 (40 nM) were combined and incubated for 15 minutes at 23°C.
  - 5  $\mu$ L of biotinylated H3K36me2 nucleosomes (10 nM) was added and incubated for 30 minutes at 23°C.
  - A mixture of 10  $\mu$ L of Nickel-chelate acceptor beads (5  $\mu$ g/mL) and streptavidin donor beads (20  $\mu$ g/mL) was added to each well.
  - The plate was incubated for 60 minutes at room temperature in the dark.
  - The AlphaScreen signal was measured on a PerkinElmer EnVision plate reader (680-nm laser excitation, 570-nm emission).

- IC50 values were determined from a 10-point dose-response curve.

## 2. Differential Scanning Fluorimetry (DSF)

DSF was employed to assess the thermal stabilization of PWWP domains upon ligand binding, serving as a measure of selectivity.[\[1\]](#)[\[3\]](#)

- Principle: This method measures the change in the melting temperature ( $T_m$ ) of a protein in the presence of a ligand. A significant increase in  $T_m$  indicates direct binding and stabilization of the protein.
- Procedure:
  - PWWP domain proteins were incubated with the test compound (e.g., UNC6934 at 100  $\mu$ M) or DMSO control.
  - A fluorescent dye that binds to unfolded proteins was included in the reaction.
  - The temperature was gradually increased, and the fluorescence was monitored.
  - The  $T_m$  was determined as the temperature at which 50% of the protein is unfolded.
  - The change in melting temperature ( $\Delta T_m$ ) between the compound-treated and DMSO-treated samples was calculated.

## 3. Surface Plasmon Resonance (SPR)

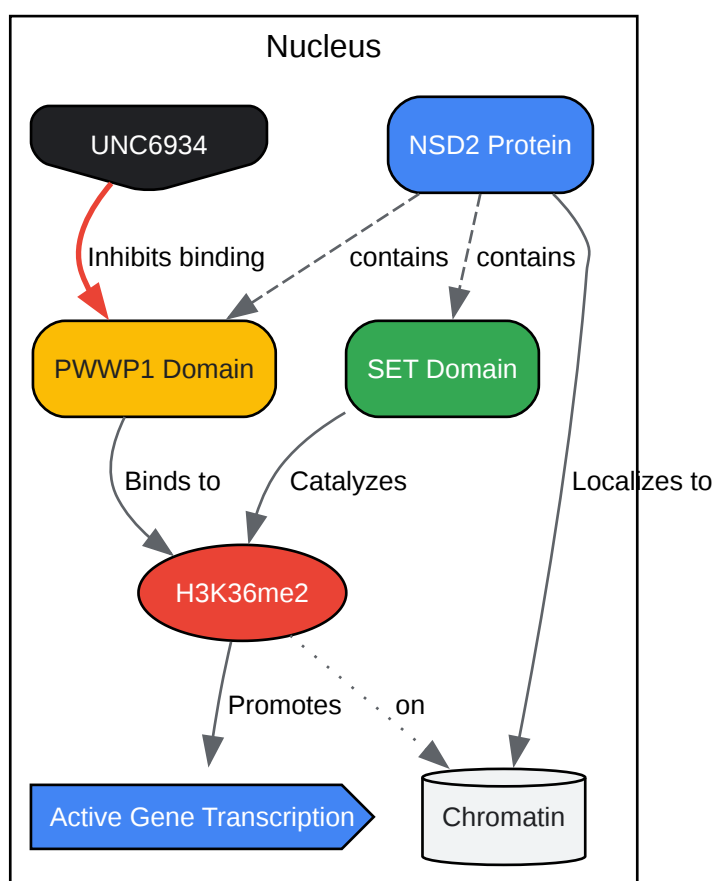
SPR was used to determine the binding kinetics and affinity ( $K_d$ ) of UNC6934 to the NSD2-PWWP1 domain.[\[3\]](#)[\[10\]](#)

- Principle: This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.
- General Protocol:
  - The NSD2-PWWP1 protein is immobilized on the surface of an SPR sensor chip.
  - A series of concentrations of the analyte (UNC6934) are flowed over the chip surface.

- The association and dissociation of the analyte are monitored in real-time by detecting changes in the SPR signal.
- The resulting sensorgrams are fitted to a binding model to calculate the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d$ ).

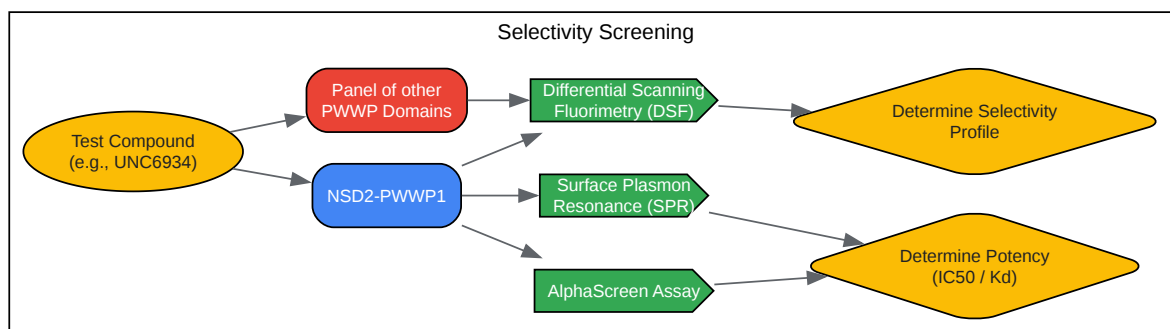
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of the NSD2-PWWP1 domain in chromatin biology and the workflow for assessing ligand cross-reactivity.



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Caption: Role of NSD2-PWWP1 in chromatin regulation and its inhibition by UNC6934.



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Caption: Workflow for assessing the cross-reactivity of NSD2-PWWP1 ligands.

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